N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone ring fused with a 4-methoxyphenyl group and a trifluoromethyl-substituted benzenesulfonamide moiety. The pyrrolidinone core introduces conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-28-15-8-6-14(7-9-15)24-12-13(10-18(24)25)11-23-29(26,27)17-5-3-2-4-16(17)19(20,21)22/h2-9,13,23H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUSWOINPUVFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has attracted attention in various fields of biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a pyrrolidinone ring , a methoxyphenyl group , and a trifluoromethyl benzenesulfonamide moiety. These structural elements contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism can involve:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of target enzymes, thereby modulating their activity.
- Receptor Modulation : It could also function as an allosteric modulator, influencing receptor conformation and function without directly competing with the natural ligand.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, derivatives similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide have shown efficacy against various bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition Studies
A series of studies have evaluated the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, compounds with structural similarities demonstrated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Neuroprotective Effects : A study involving a related compound demonstrated neuroprotective effects in cellular models of neurodegeneration. The compound was able to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents .
- Anticancer Properties : Another investigation revealed that derivatives of the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .
Research Findings Summary
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid structure combining a pyrrolidinone ring, methoxyphenyl, and trifluoromethylbenzenesulfonamide. Below is a comparative analysis with structurally related compounds from diverse sources:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Sulfonamide vs. Amide Backbone : Unlike the anti-inflammatory amides in (e.g., compound 4, IC₅₀ 17.21 μM), the title compound’s sulfonamide group may target different pathways, such as carbonic anhydrase or kinase inhibition, common in sulfonamide pharmacophores .
- Pyrrolidinone Ring: Introduces rigidity and hydrogen-bonding capacity, differing from the flexible chromenone () or cyclohexenyl () moieties. This could influence selectivity in enzyme binding .
Hypothetical Pharmacokinetic Properties
- Solubility: The pyrrolidinone’s polar carbonyl group may improve aqueous solubility relative to purely aromatic sulfonamides .
Bioactivity Considerations
While direct bioactivity data for the title compound is unavailable, structural analogs provide insights:
- Anti-inflammatory Potential: Unlike phenolic amides (), sulfonamides typically exhibit broader enzyme inhibition rather than cytokine modulation.
- Enzyme Inhibition : The trifluoromethyl group in ’s compound suggests utility in protease inhibition, a plausible target for the title compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
